

basic properties and chemical formula of ML67-

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An In-depth Technical Guide to ML67-33

Introduction

ML67-33 is a small molecule that has been identified as a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically the TREK and TRAAK subfamilies.[1] [2][3] These channels are involved in a variety of physiological processes, including the regulation of neuronal excitability, and are considered promising therapeutic targets for conditions such as pain and migraine.[1][2][4] This technical guide provides a comprehensive overview of the basic properties, mechanism of action, and experimental characterization of **ML67-33** for researchers, scientists, and drug development professionals.

Basic Properties and Chemical Formula

ML67-33, with the chemical name 2,7-dichloro-9,9-dimethyl-10-[2-(1H-1,2,3,4-tetrazol-5-yl)ethyl]-9,10-dihydroacridine, is a dihydroacridine analog.[3][5] Its fundamental properties are summarized in the table below.

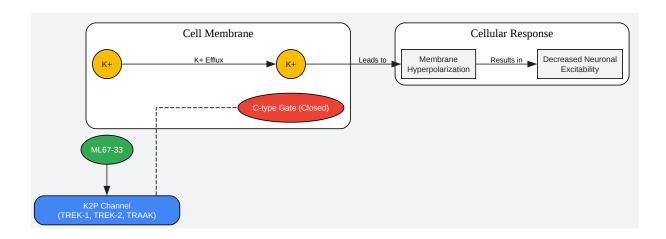


Property	Value	Reference	
Chemical Formula	C18H17Cl2N5	[1][2][5][6]	
Molecular Weight	374.27 g/mol	[1][2][5]	
CAS Number	1443290-89-8	[1][2][6]	
Purity	≥98%	[1][2][6]	
Solubility	Soluble to 100 mM in DMSO	[1][2]	
Storage	Store at -20°C	[1][2]	

Mechanism of Action

ML67-33 functions as a direct activator of specific K2P channels.[3] Biophysical studies have revealed that it increases channel currents by acting on the extracellular C-type gate, which is the core gating apparatus of these channels.[3] This action is rapid and reversible.[3][7] The activation of these channels by **ML67-33** leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and reduces neuronal excitability. This mechanism is believed to underlie its therapeutic potential, for instance, in improving pain symptoms in a mouse model of migraine through the activation of TREK-1 and TREK-2 currents in trigeminal ganglion sensory neurons.[1][2]





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Mechanism of action of ML67-33 on K2P channels.

Quantitative Data

The potency of **ML67-33** has been quantified in different experimental systems, primarily through the determination of its half-maximal effective concentration (EC50).

Target Channel	Expression System	EC50 (μM)	Reference
K2P2.1 (TREK-1)	Xenopus oocytes	21.8 - 29.4	[1][2]
K2P10.1 (TREK-2)	Xenopus oocytes	30.2	[1][2]
K2P4.1 (TRAAK)	Xenopus oocytes	27.3	[1][2]
K2P2.1 (TREK-1)	HEK-293T cells	9.7 ± 1.2	[3][7]
K2P2.1 (TREK-1)	cell-free	36.3	[7]

Experimental Protocols



The characterization of **ML67-33**'s activity on K2P channels typically involves heterologous expression of the channels in systems like Xenopus oocytes or mammalian cell lines (e.g., HEK-293T), followed by electrophysiological recordings.[3]

High-Throughput Functional Screening

A high-throughput functional screen was instrumental in identifying **ML67-33** as a modulator of K2P channels.[3] This often involves a yeast-based assay where the growth of yeast is dependent on the activity of the expressed ion channel.

Electrophysiological Recording

- 1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
- Oocyte Preparation:Xenopus laevis oocytes are surgically removed and defolliculated.
- cRNA Injection: Oocytes are injected with cRNA encoding the specific K2P channel subunit.
- Incubation: Injected oocytes are incubated to allow for channel expression.
- Recording: Oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
- Compound Application: ML67-33 is applied via the perfusion system at various concentrations to determine the dose-response relationship.
- Data Analysis: The recorded currents are analyzed to determine the effect of ML67-33 on channel activity. Data are often fit with a modified Hill equation to calculate the EC50.[8]
- 2. Whole-Cell Patch Clamp in HEK-293T Cells:
- Cell Culture and Transfection: HEK-293T cells are cultured and transiently transfected with plasmids containing the cDNA for the K2P channel and a fluorescent marker (e.g., GFP) to identify transfected cells.
- Recording: A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access



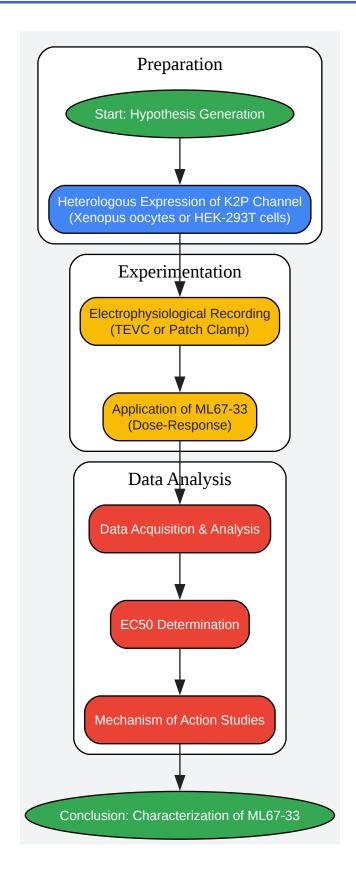




to the cell's interior (whole-cell configuration).

- Voltage Protocol: The cell membrane potential is clamped at a holding potential, and voltage steps or ramps are applied to elicit channel currents.
- Compound Application: ML67-33 is applied to the bath solution or via a local perfusion system.
- Data Acquisition and Analysis: The resulting currents are recorded and analyzed to assess the modulatory effect of the compound on the channel.





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Experimental workflow for characterizing **ML67-33**.



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